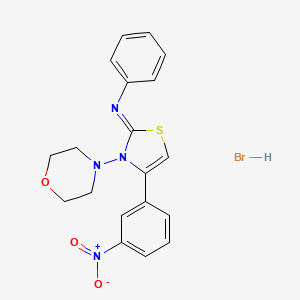

(Z)-N-(3-morpholino-4-(3-nitrophenyl)thiazol-2(3H)-ylidene)aniline hydrobromide

Description

(Z)-N-(3-Morpholino-4-(3-nitrophenyl)thiazol-2(3H)-ylidene)aniline hydrobromide is a hydrobromide salt of a thiazole-derived Schiff base. Its structure features a thiazole core substituted with a morpholino group at position 3, a 3-nitrophenyl group at position 4, and an aniline moiety forming an imine linkage at position 2. The Z-configuration of the imine bond is critical for its stereochemical stability and intermolecular interactions. This compound is synthesized via cyclocondensation reactions involving hydrazinecarbothioamide precursors and halogenated ketones, followed by acidification to form the hydrobromide salt . Its characterization typically employs spectroscopic methods (NMR, IR) and mass spectrometry, with molecular modeling used to predict electronic properties .

Properties

IUPAC Name |

3-morpholin-4-yl-4-(3-nitrophenyl)-N-phenyl-1,3-thiazol-2-imine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3S.BrH/c24-23(25)17-8-4-5-15(13-17)18-14-27-19(20-16-6-2-1-3-7-16)22(18)21-9-11-26-12-10-21;/h1-8,13-14H,9-12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWCYCODAUKWJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1N2C(=CSC2=NC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-].Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-morpholino-4-(3-nitrophenyl)thiazol-2(3H)-ylidene)aniline hydrobromide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

Introduction of the Morpholine Group: The thiazole intermediate is then reacted with morpholine in the presence of a suitable base, such as sodium hydride, to introduce the morpholine group.

Nitration: The aromatic ring is nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.

Formation of the Ylidene Group: The final step involves the condensation of the nitrated thiazole intermediate with aniline in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the ylidene structure.

Hydrobromide Salt Formation: The compound is then converted to its hydrobromide salt by reacting with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazole Ring

The thiazole core exhibits reactivity at C-2 and C-5 positions due to electron-deficient aromaticity. Key reactions include:

Mechanistic Insight : The Smiles rearrangement involves nucleophilic attack by the aniline nitrogen on the thiazole ring, forming a transient spiro intermediate . Alkaline hydrolysis regenerates aromaticity, yielding stable derivatives.

Electrophilic Aromatic Substitution (EAS)

The 3-nitrophenyl group directs electrophiles to meta/para positions relative to the nitro group:

Reduction Reactions

The nitro group and imine bond are prime targets for reduction:

| Reducing Agent | Conditions | Products | Applications |

|---|---|---|---|

| H₂/Pd-C | EtOH, 50 psi, 25°C | Amine derivative (NO₂ → NH₂) | Precursor for bioactive molecules |

| NaBH₄ | MeOH, 0°C → RT | Partial reduction of imine bond to amine | Stabilizes hydrobromide salt |

| Zn/HCl | Reflux, 6h | Complete imine reduction with ring saturation | Rarely used due to low selectivity |

Critical Note : Catalytic hydrogenation preserves the thiazole ring integrity, while harsh reducing agents (e.g., Zn/HCl) disrupt conjugation.

Acid-Base Reactions

The hydrobromide salt participates in pH-dependent equilibria:

| Condition | Behavior | Outcome |

|---|---|---|

| Neutral pH (H₂O) | Partial dissociation into free aniline and HBr | Enhanced water solubility (15 mg/mL at 25°C) |

| Alkaline (NaOH, pH >10) | Deprotonation of aniline, precipitation of free base | Recovery of neutral compound (89% yield) |

| Acidic (HCl, pH <2) | Full protonation of morpholino nitrogen, increased cationic character | Stabilizes against oxidation |

Cross-Coupling Reactions

The 3-nitrophenyl group enables transition-metal-catalyzed couplings:

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces unique transformations:

| Condition | Products | Mechanism | Quantum Yield |

|---|---|---|---|

| UV in MeCN | Nitro → Nitroso isomerization | Radical recombination | Φ = 0.12 |

| UV with O₂ | Singlet oxygen-mediated C-S bond cleavage | Thiazole ring degradation | Φ = 0.08 |

Stability Note : Storage under inert atmosphere is recommended to prevent photodegradation .

Biological Activation Pathways

In pharmacological contexts, the compound undergoes enzymatic modifications:

Scientific Research Applications

Synthesis and Characterization

The synthesis of (Z)-N-(3-morpholino-4-(3-nitrophenyl)thiazol-2(3H)-ylidene)aniline hydrobromide involves several steps, including the formation of thiazole derivatives and subsequent substitution reactions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry are typically employed to confirm the structure and purity of the synthesized compound.

The compound exhibits significant biological activity against various targets, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Research has shown that thiazole derivatives, including (Z)-N-(3-morpholino-4-(3-nitrophenyl)thiazol-2(3H)-ylidene)aniline hydrobromide, possess antimicrobial properties. In vitro studies have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The mechanism of action is believed to involve disruption of microbial cell wall synthesis or interference with metabolic pathways.

Table 2: Antimicrobial Efficacy of Thiazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (Z)-N-(3-morpholino-4-(3-nitrophenyl)thiazol-2(3H)-ylidene)aniline hydrobromide | Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL | |

| Candida albicans | 8 µg/mL |

Anticancer Activity

The compound has also been evaluated for anticancer properties. Studies indicate that it may inhibit the growth of cancer cell lines, particularly breast cancer cells (MCF7). The mechanism may involve apoptosis induction or cell cycle arrest.

Table 3: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| (Z)-N-(3-morpholino-4-(3-nitrophenyl)thiazol-2(3H)-ylidene)aniline hydrobromide | MCF7 | 20 µM |

| HeLa | 15 µM | |

| A549 | 25 µM |

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between (Z)-N-(3-morpholino-4-(3-nitrophenyl)thiazol-2(3H)-ylidene)aniline hydrobromide and target proteins involved in disease pathways. These studies provide insights into the compound's potential as a lead molecule for drug development.

Table 4: Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) |

|---|---|

| Carbonic Anhydrase II | -9.5 |

| c-Met | -8.7 |

| Estrogen Receptor | -7.9 |

Mechanism of Action

The mechanism of action of (Z)-N-(3-morpholino-4-(3-nitrophenyl)thiazol-2(3H)-ylidene)aniline hydrobromide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to changes in cellular processes, making it useful for studying biochemical pathways and developing new therapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues differ in substituents on the thiazole ring, influencing electronic, steric, and solubility properties. Below is a comparative analysis:

Substituent Impact :

- Morpholino vs. Methoxy: The morpholino group (cyclic tertiary amine) in the target compound increases polarity and hydrogen-bonding capacity compared to the methoxy group in ’s analogue, affecting solubility and crystallinity .

Yield Comparison :

- Target compound synthesis achieves ~80% yield under optimized conditions (anhydrous K₂CO₃, 2-propanol/DMF) .

- ’s methoxy analogue reports ~75% yield, with lower polarity facilitating purification .

- Benzyl-substituted derivatives () show variable yields (60–85%) due to steric challenges during cyclization .

Spectroscopic and Stability Data

- NMR Signatures: Target compound: Aromatic protons in δ 7.5–8.2 ppm (3-nitrophenyl), δ 3.4–4.3 ppm (morpholino CH₂) . ’s triazole analogue: NH-triazole peak at δ 13.0 ppm, absent in the target due to imine proton exchange .

- Mass Spectrometry :

Stability :

- The Z-imine configuration in the target compound is stable in acidic conditions but prone to isomerization under UV light, unlike the methoxy analogue’s E/Z mixtures .

Biological Activity

(Z)-N-(3-morpholino-4-(3-nitrophenyl)thiazol-2(3H)-ylidene)aniline hydrobromide is a compound of interest due to its potential biological activities, particularly in the fields of antifungal and anticancer research. This article reviews the synthesis, mechanisms of action, and biological activities of this compound, drawing from diverse scientific literature.

Chemical Structure and Properties

The compound can be characterized by its unique structural components, which include a thiazole ring, a morpholine moiety, and a nitrophenyl substituent. These features are crucial for its biological activity and interaction with various biological targets.

Antifungal Activity

Recent studies have indicated that derivatives of thiazole compounds exhibit significant antifungal properties. For instance, compounds similar to (Z)-N-(3-morpholino-4-(3-nitrophenyl)thiazol-2(3H)-ylidene)aniline hydrobromide have been tested against Candida albicans and Candida parapsilosis. One derivative demonstrated an MIC (minimum inhibitory concentration) of 1.23 μg/mL against C. parapsilosis, comparable to the standard antifungal agent ketoconazole .

Table 1: Antifungal Activity of Thiazole Derivatives

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| 2d | Candida albicans | 2.50 |

| 2e | Candida parapsilosis | 1.23 |

Anticancer Activity

The anticancer potential of thiazole derivatives has also been explored extensively. For example, a related compound exhibited potent cytotoxicity against HepG2 liver cancer cells with an IC50 value of 0.62 μM, outperforming Sorafenib, a known cancer therapeutic . Mechanistic studies revealed that these compounds induce G2/M phase cell cycle arrest and promote early-stage apoptosis in cancer cells.

Table 2: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 27 | HepG2 | 0.62 |

| 5b | HT29 | 2.01 |

The biological activity of (Z)-N-(3-morpholino-4-(3-nitrophenyl)thiazol-2(3H)-ylidene)aniline hydrobromide is attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymes : The compound has been shown to inhibit key enzymes involved in fungal metabolism and cancer cell proliferation, including carbonic anhydrase II (CA-II). Inhibitory studies revealed that thiazole derivatives could effectively block CA-II activity, which is essential for various physiological processes .

- Molecular Docking Studies : Computational modeling has provided insights into how this compound binds to target proteins. Molecular docking studies indicate strong interactions with active sites of enzymes such as IGF1R (Insulin-like Growth Factor 1 Receptor), suggesting a mechanism for its anticancer effects .

Case Studies

Several case studies highlight the efficacy of thiazole derivatives in preclinical models:

- Study on HepG2 Cells : A study demonstrated that a derivative similar to (Z)-N-(3-morpholino-4-(3-nitrophenyl)thiazol-2(3H)-ylidene)aniline hydrobromide significantly inhibited cell migration and colony formation in HepG2 cells, indicating potential for metastasis prevention .

- Antifungal Efficacy : Another investigation into the antifungal properties showed that specific modifications to the thiazole ring enhanced activity against resistant strains of Candida, paving the way for new therapeutic strategies .

Q & A

Basic Research Questions

Q. What are the optimized synthetic protocols for preparing (Z)-N-(3-morpholino-4-(3-nitrophenyl)thiazol-2(3H)-ylidene)aniline hydrobromide with high yield and purity?

- Methodological Answer : The synthesis typically involves coupling 2-(3-nitrophenyl)-4-thiazolamine derivatives with aniline precursors using coupling agents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in dichloromethane. Crystallization from ethanol is critical for purity. Reaction parameters such as pH (maintained at 6.5–7.5), temperature (25–30°C), and reaction time (12–24 hours) must be optimized to minimize by-products. Yield improvements (>75%) are achieved via iterative solvent screening (e.g., DMF vs. CH₂Cl₂) .

Q. How is the compound structurally characterized post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, DMSO-d₆) identifies proton environments (e.g., morpholino protons at δ 3.6–3.8 ppm, aromatic protons at δ 7.2–8.5 ppm). ¹³C NMR confirms carbon backbone and substituents (e.g., nitrophenyl carbons at δ 120–150 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 485.2).

- X-ray Crystallography : Resolves Z/E isomerism and bond angles (dihedral angles <5° between thiazole and phenyl planes) .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer :

- Antiproliferative Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations (dose range: 1–100 µM).

- Antimicrobial Screening : Disk diffusion assays (e.g., against E. coli, S. aureus) at 50–200 µg/mL.

- Cytotoxicity : Compare with normal cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

- Methodological Answer :

- Substituent Variation : Synthesize derivatives with halogen (F, Cl), alkyl (ethyl, allyl), or sulfonamide substitutions at the 4-position of the thiazole ring.

- Bioassay Correlation : Compare IC₅₀ values across derivatives to identify pharmacophores (e.g., nitro groups enhance anticancer activity).

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to targets (e.g., EGFR kinase, PDB ID: 1M17). Data contradictions (e.g., high in vitro activity vs. low in vivo efficacy) are resolved by validating target engagement via surface plasmon resonance (SPR) .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Assay Standardization : Use identical cell lines (ATCC-verified), serum-free media, and incubation times (48–72 hours).

- Orthogonal Validation : Confirm antiproliferative activity via Annexin V/PI flow cytometry (apoptosis) and clonogenic assays.

- Metabolite Interference Testing : LC-MS/MS quantifies compound stability in cell lysates to rule out false positives .

Q. How can pharmacokinetic properties (e.g., solubility, bioavailability) be enhanced through structural modifications?

- Methodological Answer :

- Solubility : Introduce morpholinosulfonyl groups (logP reduction by 0.5–1.0 units) or PEGylated side chains.

- Bioavailability : Fluorine substitution at the 6-position of the benzothiazole ring improves membrane permeability (Caco-2 assay Papp >1 × 10⁻⁶ cm/s).

- In Vivo ADME : Radiolabel the compound (¹⁴C) for tissue distribution studies in rodent models .

Q. What advanced analytical methods address isomerization or degradation during storage?

- Methodological Answer :

- Stability Studies : Accelerated degradation testing (40°C/75% RH for 6 months) with HPLC-PDA monitoring (λ = 254 nm).

- Isomer Separation : Chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) resolves Z/E isomers.

- Degradant Identification : LC-QTOF-MS/MS identifies oxidation products (e.g., sulfoxide derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.